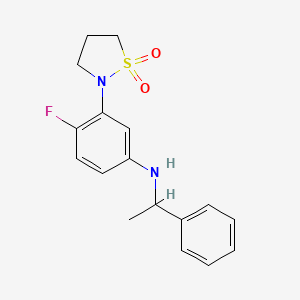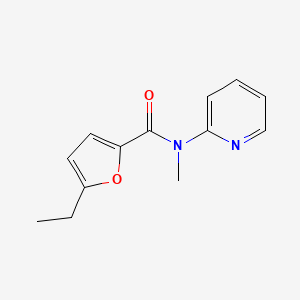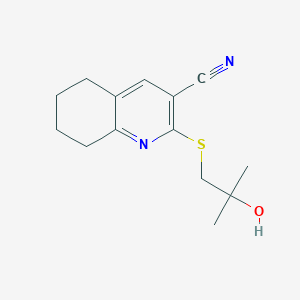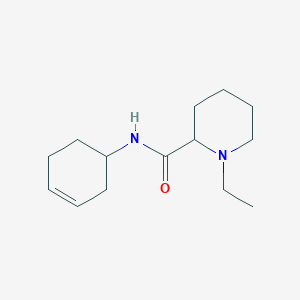
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline, also known as DFB or DFB-Br, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of thiazolidine-2,4-dione derivatives and has been shown to have significant potential in various areas of research.
作用機序
The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline is based on its ability to chelate metal ions and generate singlet oxygen. This compound has a high affinity for metal ions and can form stable complexes with them. The formation of these complexes results in the activation of this compound, which can then generate singlet oxygen upon exposure to light.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the primary advantages of using 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline in lab experiments is its high selectivity for metal ions. This makes it an ideal probe for the detection of metal ions in complex biological samples. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields.
One of the limitations of using this compound in lab experiments is its sensitivity to light. This compound can generate singlet oxygen upon exposure to light, which can result in the degradation of biological samples. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline in scientific research. One potential application is in the development of new therapies for cancer. This compound has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has potential applications in the field of environmental science, where it can be used for the detection of metal ions in water samples.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. Its ability to chelate metal ions and generate singlet oxygen make it an ideal probe for the detection of metal ions in complex biological samples. While there are limitations to its use in lab experiments, the potential applications of this compound in the fields of cancer therapy and environmental science make it an exciting area of research for future studies.
合成法
The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline involves the reaction of 4-fluoroaniline with ethyl 2-(bromomethyl)-1,3-thiazolidine-4-carboxylate, which results in the formation of this compound-Br. This compound can then be converted into this compound by removing the bromine atom using a suitable reagent.
科学的研究の応用
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline has been extensively used in scientific research for a variety of applications. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a photosensitizer for the generation of singlet oxygen.
特性
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-fluoro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-13(14-6-3-2-4-7-14)19-15-8-9-16(18)17(12-15)20-10-5-11-23(20,21)22/h2-4,6-9,12-13,19H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYMEIOYRIZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=C(C=C2)F)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)


![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)




![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)


![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
